molecular formula C6H6BrCl2N B11870044 2-Bromo-4-(chloromethyl)pyridine hydrochloride

2-Bromo-4-(chloromethyl)pyridine hydrochloride

Cat. No.: B11870044
M. Wt: 242.93 g/mol
InChI Key: XRCDBTIJXHFEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(chloromethyl)pyridine hydrochloride is an organic compound with the molecular formula C6H5BrClN·HCl. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 2-position and a chloromethyl group at the 4-position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(chloromethyl)pyridine hydrochloride can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(chloromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid.

Major Products

    Substituted Pyridine Derivatives: Formed from nucleophilic substitution reactions.

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(chloromethyl)pyridine hydrochloride involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The chloromethyl group acts as an electrophile, making it susceptible to nucleophilic attack. The bromine atom at the 2-position allows for palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(chloromethyl)pyridine hydrochloride is unique due to the presence of both a bromine atom and a chloromethyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in organic synthesis and research .

Properties

Molecular Formula

C6H6BrCl2N

Molecular Weight

242.93 g/mol

IUPAC Name

2-bromo-4-(chloromethyl)pyridine;hydrochloride

InChI

InChI=1S/C6H5BrClN.ClH/c7-6-3-5(4-8)1-2-9-6;/h1-3H,4H2;1H

InChI Key

XRCDBTIJXHFEDT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CCl)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.